molecular formula C7H10N2O2 B009740 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid CAS No. 109577-96-0

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid

Cat. No. B009740
M. Wt: 154.17 g/mol
InChI Key: NBXHIPWWZDNTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid (CECCA) is a cyclopropane derivative, which has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a valuable tool in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid acts as a competitive inhibitor of DPP-IV, which is an enzyme that cleaves dipeptides from the N-terminus of proteins. By inhibiting DPP-IV, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in regulating glucose metabolism. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.

Biochemical And Physiological Effects

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell growth. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been shown to have a protective effect on the liver and kidney, possibly due to its antioxidant properties.

Advantages And Limitations For Lab Experiments

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and specificity as a DPP-IV inhibitor. However, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid and its potential side effects. Finally, the development of new synthesis methods for 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with acrylonitrile in the presence of a base, such as sodium hydride, or the reaction of cyclopropane carboxylic acid with ethyl chloroformate and then with ethylenediamine. The latter method is more commonly used due to its higher yield and purity.

Scientific Research Applications

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been used in various scientific studies, including its potential use as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been shown to have an inhibitory effect on the growth of cancer cells in vitro.

properties

CAS RN

109577-96-0

Product Name

1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11)

InChI Key

NBXHIPWWZDNTCK-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)O)NCCC#N

Canonical SMILES

C1CC1(C(=O)O)NCCC#N

synonyms

Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI)

Origin of Product

United States

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